molecular formula C13H19NO B312315 N-(3,5-dimethylphenyl)pentanamide

N-(3,5-dimethylphenyl)pentanamide

Cat. No.: B312315
M. Wt: 205.3 g/mol
InChI Key: VOVDSLKHGUUUJD-UHFFFAOYSA-N
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Description

N-(3,5-Dimethylphenyl)pentanamide is an organic compound featuring a pentanamide group linked to a 3,5-dimethylphenyl aromatic ring.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.3 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)pentanamide

InChI

InChI=1S/C13H19NO/c1-4-5-6-13(15)14-12-8-10(2)7-11(3)9-12/h7-9H,4-6H2,1-3H3,(H,14,15)

InChI Key

VOVDSLKHGUUUJD-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=CC(=CC(=C1)C)C

Canonical SMILES

CCCCC(=O)NC1=CC(=CC(=C1)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural analogs of N-(3,5-dimethylphenyl)pentanamide and their distinguishing features:

Compound Name Acyl Chain/Functional Groups Aromatic Substituents Biological/Physical Properties Key References
This compound Pentanamide 3,5-dimethylphenyl Data limited; inferred lipophilicity N/A
N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide 3-Hydroxynaphthalene-2-carboxamide 3,5-dimethylphenyl High PET inhibition (IC₅₀ ~10 µM)
N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide Trichloro-acetamide 3,5-dimethylphenyl Crystalline asymmetry (two molecules/unit)
2-(6,8-Dichloro-4-oxoquinazolin-3-yl)-N-(3,5-dimethylphenyl)acetamide Acetamide + quinazolinyl group 3,5-dimethylphenyl Potential kinase inhibition (inferred)
N-(3,5-Dimethylphenyl)-3-(1,3-dioxoisoindol-2-yl)propanamide Propanamide + isoindolyl group 3,5-dimethylphenyl Enhanced π-π stacking (predicted)

Key Comparative Insights

Acyl Chain Length and Lipophilicity
  • Pentanamide vs. Acetamide/Propanamide: The pentanoyl chain in this compound confers higher lipophilicity compared to shorter acyl chains (e.g., acetamide in ). Increased chain length may enhance membrane permeability but reduce aqueous solubility.
  • Functional Group Effects: Substituents like trichloro () or hydroxynaphthalene () significantly alter electronic properties.

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